![molecular formula C25H26ClN5O3 B2883266 2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105248-74-5](/img/structure/B2883266.png)
2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazole compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole nucleus is a key structural component, and the compound also contains a quinazoline ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. The triazole ring, in particular, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Triazole compounds are generally well-tolerated and have an excellent therapeutic index .Scientific Research Applications
Dual c-Met/VEGFR-2 Inhibitors
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests that it could be used in the development of novel dual c-Met/VEGFR-2 inhibitors .
Anticancer Applications
The compound has shown promising results in inhibiting the growth of A549, MCF-7, and Hela cancer cell lines . This suggests potential applications in the development of new anticancer drugs .
Anti-inflammatory Applications
Triazoloquinazoline derivatives, including the compound , have shown anti-inflammatory activities . This suggests potential applications in the development of new anti-inflammatory drugs .
Antimicrobial Applications
Triazoloquinazoline derivatives have shown antimicrobial activities . This suggests potential applications in the development of new antimicrobial drugs .
Antiviral Applications
Triazoloquinazoline derivatives have shown potential antiviral activity . This suggests potential applications in the development of new antiviral drugs .
Antihypertensive Applications
Triazoloquinazoline derivatives have shown antihypertensive activities . This suggests potential applications in the development of new antihypertensive drugs .
Future Directions
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds generally operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . The specific pathways affected would depend on the specific targets of the compound.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it’s likely that the effects of this compound could be diverse, depending on the specific targets and pathways affected.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c1-2-12-29-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(29)28-30(25(31)34)15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIKOXCPAIWSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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